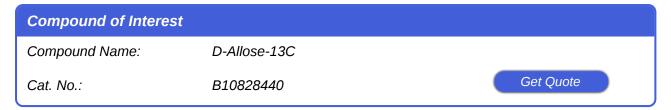


# Physicochemical Properties of D-Allose-<sup>13</sup>C: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of D-Allose-<sup>13</sup>C, an isotopically labeled rare sugar with significant potential in biomedical research and drug development. D-Allose has demonstrated a range of biological activities, including anti-inflammatory, neuroprotective, and anti-tumor effects.[1] The incorporation of a <sup>13</sup>C isotope provides a valuable tool for tracing its metabolic fate and mechanism of action in various biological systems.

# **Quantitative Physicochemical Data**

The following tables summarize the key physicochemical properties of D-Allose. The data for D-Allose-<sup>13</sup>C is largely based on its unlabeled counterpart, as single isotopic substitution has a negligible effect on these macroscopic properties.

Table 1: General Properties of D-Allose-13C



Property	Value	Source	
IUPAC Name	(2R,3R,4R,5R)-2,3,4,5,6- pentahydroxy(1-13C)hexanal	[2]	
Chemical Formula	<sup>13</sup> CC <sub>5</sub> H <sub>12</sub> O <sub>6</sub>	[2]	
Molecular Weight	181.15 g/mol	[2]	
Appearance	White crystalline solid	[3]	
Solubility	Soluble in water; practically insoluble in alcohol.	[4]	

Table 2: Thermodynamic and Optical Properties of D-Allose

Property	Value	Source
Melting Point	148-150 °C	[3]
Specific Rotation	$[\alpha]D^{20} = +14.41^{\circ}$ (final value, c=5 in H <sub>2</sub> O)	[3][4][5]
рКа	~12.45	[3]

## **Spectroscopic Data**

<sup>13</sup>C Nuclear Magnetic Resonance (NMR) is a critical analytical technique for confirming the identity and purity of D-Allose-<sup>13</sup>C. The chemical shifts are indicative of the electronic environment of the carbon atoms.

Table 3: <sup>13</sup>C-NMR Chemical Shifts for D-[1-<sup>13</sup>C]allose in D<sub>2</sub>O



Tautomer	C1	C2	C3	C4	C5	C6
α-pyranose	94.3	68.6	73.2	67.6	68.3	62.3
β-pyranose	94.9	72.8	72.7	68.3	75.1	62.8
α-furanose	97.5	-	-	-	-	-
β-furanose	102.3	-	-	-	-	-

Note:

Chemical

shifts are

reported in

ppm. Data

obtained

from

Omicron

**Biochemic** 

als, Inc.

## **Experimental Protocols**

The following are generalized protocols for determining the key physicochemical properties of D-Allose-<sup>13</sup>C.

## **Melting Point Determination (Capillary Method)**

Objective: To determine the temperature range over which the crystalline solid D-Allose-13C transitions to a liquid state.[6]

#### Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)[7]
- Capillary tubes (sealed at one end)[7]
- · Mortar and pestle
- Spatula



#### Procedure:

- Sample Preparation: Ensure the D-Allose-<sup>13</sup>C sample is completely dry and in a fine powder form.[6] If necessary, gently grind the crystals using a mortar and pestle.
- Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.[8]
- · Measurement:
  - Place the capillary tube into the heating block of the melting point apparatus.
  - Set a rapid heating rate to quickly determine an approximate melting range.
  - Allow the apparatus to cool below the approximate melting point.
  - Prepare a new sample and heat at a slower rate (1-2 °C per minute) as the temperature approaches the expected melting point.[7]
  - Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting).
     This range is the melting point.[7]
- Purity Assessment: A sharp melting range (e.g., 0.5-1.0 °C) is indicative of high purity.

## **Specific Rotation Measurement (Polarimetry)**

Objective: To measure the angle of rotation of plane-polarized light caused by a solution of D-Allose-13C, which is a characteristic property of chiral molecules.[9]

#### Apparatus:

- Polarimeter[10]
- Sodium lamp (D-line, 589 nm) or other monochromatic light source[10]



- Polarimeter sample tube (typically 1 dm in length)[11]
- · Volumetric flask and analytical balance

#### Procedure:

- Instrument Calibration: Turn on the polarimeter and allow the light source to stabilize.
  Calibrate the instrument by measuring the rotation of a blank solvent (e.g., deionized water), which should be zero.[10]
- · Sample Preparation:
  - Accurately weigh a precise amount of D-Allose-<sup>13</sup>C.
  - Dissolve the sample in a known volume of solvent (e.g., deionized water) in a volumetric flask to achieve a specific concentration (e.g., 1 g/100 mL).[12]
- Filling the Sample Tube:
  - Rinse the polarimeter tube with a small amount of the prepared solution.
  - Carefully fill the tube with the solution, ensuring there are no air bubbles in the light path.
- Measurement:
  - Place the filled sample tube in the polarimeter.
  - Measure the observed angle of rotation (α).[11]
- Calculation of Specific Rotation ([α]):
  - Use the following formula: [12]  $[\alpha] = \alpha / (I \times c)$  where:
    - $\alpha$  = observed rotation in degrees
    - I = path length of the sample tube in decimeters (dm)
    - c = concentration of the solution in g/mL



## <sup>13</sup>C-NMR Spectroscopy

Objective: To obtain a <sup>13</sup>C-NMR spectrum to confirm the isotopic labeling and structural integrity of D-Allose-<sup>13</sup>C.

#### Apparatus:

- Nuclear Magnetic Resonance (NMR) spectrometer
- NMR tubes
- Deuterated solvent (e.g., D<sub>2</sub>O)

#### Procedure:

- Sample Preparation:
  - Dissolve an appropriate amount of D-Allose-<sup>13</sup>C in a deuterated solvent (e.g., D<sub>2</sub>O). The concentration will depend on the instrument's sensitivity.
  - Transfer the solution to an NMR tube.
- Instrument Setup:
  - Insert the NMR tube into the spectrometer.
  - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- Data Acquisition:
  - Set up the <sup>13</sup>C acquisition parameters, including the number of scans, relaxation delay, and spectral width. For <sup>13</sup>C-labeled compounds, a single scan may be sufficient for the labeled carbon.
  - Acquire the <sup>13</sup>C spectrum.
- Data Processing:
  - Apply a Fourier transform to the acquired free induction decay (FID).

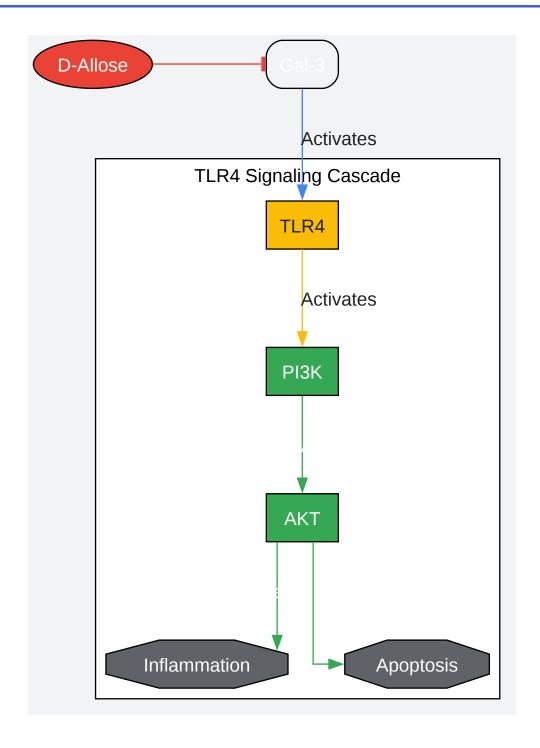


- Phase the spectrum and perform baseline correction.
- Calibrate the chemical shift scale using a known reference signal.
- Analysis:
  - Identify the resonance corresponding to the <sup>13</sup>C-labeled carbon. Its chemical shift and any observed C-C couplings can provide valuable structural information.[14]

# **Biological Activity and Signaling Pathway**

D-Allose has been shown to exert neuroprotective and anti-inflammatory effects by inhibiting the Galectin-3 (Gal-3) mediated activation of the Toll-like receptor 4 (TLR4) signaling pathway. [1] Gal-3, a β-galactoside-binding lectin, can act as an endogenous ligand for TLR4, triggering a pro-inflammatory cascade.[15][16] D-Allose appears to interfere with this interaction, preventing the downstream activation of PI3K/AKT signaling, which ultimately leads to a reduction in neuroinflammation and apoptosis.[17]





Click to download full resolution via product page

D-Allose inhibits the Gal-3/TLR4/PI3K/AKT signaling pathway.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. D-Allose-13C | C6H12O6 | CID 101129027 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. D-(+)-ALLOSE | 2595-97-3 [amp.chemicalbook.com]
- 4. D-Allose [drugfuture.com]
- 5. chemsynlab.com [chemsynlab.com]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. chm.uri.edu [chm.uri.edu]
- 9. Specific rotation Wikipedia [en.wikipedia.org]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. cdn.pasco.com [cdn.pasco.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. pharmastate.academy [pharmastate.academy]
- 14. cigs.unimo.it [cigs.unimo.it]
- 15. Galectin-3 activates TLR4/NF-κB signaling to promote lung adenocarcinoma cell proliferation through activating lncRNA-NEAT1 expression PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Galectin-3 regulates microglial activation and promotes inflammation through TLR4/MyD88/NF-kB in experimental autoimmune uveitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physicochemical Properties of D-Allose-<sup>13</sup>C: An Indepth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10828440#what-are-the-physicochemical-properties-of-d-allose-13c]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com